molecular formula C25H32N2O2S2 B2896471 6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 625371-93-9

6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

货号: B2896471
CAS 编号: 625371-93-9
分子量: 456.66
InChI 键: KOKGGPSAYSHQSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a key enzyme that hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels , which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to the suppression of pro-inflammatory mediator release and immune cell activation. This mechanism makes it an invaluable pharmacological tool for probing the role of the PDE4 enzyme and cAMP signaling in a wide range of biological processes. Researchers utilize this compound in preclinical studies to investigate inflammatory diseases, neurological disorders , and pulmonary conditions like asthma and COPD, where PDE4 is a recognized therapeutic target. Its high selectivity helps in delineating PDE4-specific pathways from those of other PDE families. Supplied as a high-purity solid, this product is intended for research applications in cell-based assays, enzymatic studies, and animal models. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

6-tert-butyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2S2/c1-25(2,3)17-9-10-20-18(15-17)23(21-7-6-13-30-21)19(16-26)24(27-20)31-14-12-29-22-8-4-5-11-28-22/h6-7,13,17,22H,4-5,8-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKGGPSAYSHQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCCOC3CCCCO3)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry. Its molecular formula is C25H32N2O2S2C_{25}H_{32}N_{2}O_{2}S_{2} and it possesses potential biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound's structure includes:

  • A quinoline core, which is known for various biological activities.
  • A thienyl group that may contribute to its pharmacological properties.
  • A sulfanyl moiety that can enhance biological interactions.
PropertyValue
Molecular FormulaC25H32N2O2S2
Molecular Weight456.66 g/mol
CAS Number[Not specified]

Anticancer Properties

Research indicates that compounds with similar structural motifs to 6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exhibit significant anticancer activity. For instance, Mannich bases—structurally related compounds—have shown promising results against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .

In a study focusing on the cytotoxic effects of Mannich bases, it was noted that specific derivatives displayed IC50 values ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer cells (PC-3), indicating a potential for therapeutic application in oncology .

The proposed mechanisms of action for similar compounds include:

  • Interference with DNA topoisomerase I , which is crucial for DNA replication and transcription.
  • Induction of apoptosis through the activation of caspases and disruption of mitochondrial function.
  • Alkylation of thiols on proteins or enzymes, leading to cellular dysfunction.

Case Studies

  • Case Study on Antiproliferative Activity : A study assessing the antiproliferative activity of quinoline derivatives found that modifications at the 4-position significantly enhanced cytotoxicity in various cancer cell lines. The incorporation of thienyl and sulfanyl groups was particularly noted to improve selectivity towards cancer cells while minimizing effects on normal cells.
  • In Vitro Testing : In vitro assays demonstrated that derivatives similar to the compound under consideration exhibited significant inhibition of cell proliferation in human cancer cell lines. The results indicated a dose-dependent response with notable efficacy at concentrations below 50 μM.

相似化合物的比较

Research Findings and Implications

Critical Insights

Thienyl vs. Benzofuran : Thienyl’s smaller size and lower electronegativity may favor binding in compact active sites, as seen in kinase inhibition assays .

常见问题

Q. How can researchers optimize the synthesis of this compound to address low yields?

Low yields often arise from incomplete reactions or side-product formation. Methodological strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility and stabilize intermediates .
  • Temperature control : Maintain reaction temperatures between 50–80°C to balance reaction kinetics and thermal stability .
  • Stepwise monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates before subsequent steps .

Q. What analytical techniques are recommended to confirm the molecular structure?

A multi-technique approach ensures accuracy:

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify proton and carbon environments, focusing on characteristic peaks (e.g., thienyl protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (LC-MS) : Confirm molecular weight via high-resolution LC-MS, targeting the [M+H]⁺ ion .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and substituent positioning .

Q. How can purity challenges be addressed during purification?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate closely related impurities .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) to isolate high-purity crystals .
  • HPLC with UV detection : Employ reverse-phase HPLC (C18 column) for final purity assessment .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Prepare derivatives by modifying the thienyl group or tert-butyl substituent to assess functional group contributions .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate structural changes with inhibitory potency .
  • Computational docking : Use AutoDock or Schrödinger to predict binding interactions and prioritize analogs for synthesis .

Q. What computational methods are suitable for predicting biological activity?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability and binding free energy .
  • Pharmacophore modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors) using MOE or Discovery Studio .
  • ADMET prediction : Utilize SwissADME or ADMETlab to evaluate pharmacokinetic properties and toxicity risks .

Q. How should contradictory data in biological assays be resolved?

  • Assay replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to rule out variability .
  • Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Batch analysis : Compare compound purity across batches via LC-MS to identify impurities affecting activity .

Q. What strategies improve regioselectivity in functionalization reactions?

  • Protecting groups : Temporarily shield reactive sites (e.g., THP-protected hydroxyl groups) to direct sulfanyl or nitrile additions .
  • Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) to favor cross-coupling at specific positions .
  • Solvent effects : Leverage solvent polarity to stabilize transition states (e.g., DMF for nucleophilic substitutions) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。